Nodrm-1

Nod factor biology Rhizobium-legume symbiosis host specificity

Nodrm-1 (NodRm-1, CAS 128269-59-0) is the major sulfated and acylated β-1,4‑tetrasaccharide of D‑glucosamine (Mr 1,102) produced by the symbiotic bacterium Sinorhizobium meliloti (formerly Rhizobium meliloti). It functions as the primary alfalfa‑specific nodulation (Nod) signal, with its fully defined chemical structure—bearing a C16:2 unsaturated fatty acyl chain at the non‑reducing terminus and a 6‑O‑sulfate at the reducing‑end glucosamine—determined by mass spectrometry, NMR, ³⁵S‑labelling, and chemical degradation.

Molecular Formula C46H78N4O24S
Molecular Weight 1103.2 g/mol
CAS No. 128269-59-0
Cat. No. B145185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodrm-1
CAS128269-59-0
SynonymsNodRM-1
Molecular FormulaC46H78N4O24S
Molecular Weight1103.2 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(COS(=O)(=O)O)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O
InChIInChI=1S/C46H78N4O24S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32(59)50-33-38(62)37(61)29(20-52)69-44(33)73-42-31(22-54)71-46(35(40(42)64)49-26(4)57)74-43-30(21-53)70-45(34(39(43)63)48-25(3)56)72-41(28(58)23-68-75(65,66)67)36(60)27(19-51)47-24(2)55/h10-11,17-19,27-31,33-46,52-54,58,60-64H,5-9,12-16,20-23H2,1-4H3,(H,47,55)(H,48,56)(H,49,57)(H,50,59)(H,65,66,67)/b11-10-,18-17+/t27-,28+,29+,30+,31+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-/m0/s1
InChIKeyWNHQHAHAQJGIHG-RVAZZQNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nodrm-1 (CAS 128269-59-0): The Alfalfa-Specific Sulfated Lipochitooligosaccharide Nod Factor from Sinorhizobium meliloti


Nodrm-1 (NodRm-1, CAS 128269-59-0) is the major sulfated and acylated β-1,4‑tetrasaccharide of D‑glucosamine (Mr 1,102) produced by the symbiotic bacterium Sinorhizobium meliloti (formerly Rhizobium meliloti). It functions as the primary alfalfa‑specific nodulation (Nod) signal, with its fully defined chemical structure—bearing a C16:2 unsaturated fatty acyl chain at the non‑reducing terminus and a 6‑O‑sulfate at the reducing‑end glucosamine—determined by mass spectrometry, NMR, ³⁵S‑labelling, and chemical degradation [1][2][3].

Workflow Alfalfa (Medicago sativa) symbiosis signaling studies
Assay NodH sulfotransferase enzymology and in vitro reconstitution
SAR Structure-activity relationship of sulfated lipochitooligosaccharides

Why Nodrm-1 Cannot Be Substituted by Generic Nod Factors: The Critical Role of Sulfation, Acylation, and Oligomerization in Host‑Specific Symbiotic Signaling


Nod factors are a structurally diverse family of lipochitooligosaccharides whose biological specificity is exquisitely sensitive to minor covalent modifications. The presence of a 6‑O‑sulfate group on Nodrm-1 is both necessary and sufficient for alfalfa‑specific activity; its absence redirects activity entirely to the non‑host plant vetch [1][2]. Similarly, the degree of oligomerization (tetrameric vs. pentameric backbone) determines substrate affinity for the NodH sulfotransferase, which installs the sulfate moiety, and alters the host‑range discrimination profile [3][4]. Even minor structural variants such as Ac‑NodRm‑1 (acetylated on the non‑reducing terminus) exhibit distinct biological properties [5]. Consequently, substituting Nodrm‑1 with any closely related Nod factor—desulfated, longer‑chain, or non‑cognate species—will produce quantitatively or qualitatively different symbiotic responses, invalidating experimental conclusions and procurement decisions.

Desulfated Nod factors (NodRm-2) redirect activity to vetch, not alfalfa — may invalidate Medicago experiments.
Pentasaccharide Nod factors lack host discrimination, confounding host-specificity assays.
O-Acetylated variant (Ac-NodRm-1) may shift receptor recognition or metabolic stability profiles.

Quantitative Evidence Guide: Verifiable Differentiation of Nodrm-1 (CAS 128269-59-0) from Closest Nod Factor Analogs


Sulfation Dictates Host Specificity: Nodrm-1 vs. Desulfated NodRm-2 in Root Hair Deformation Assays on Alfalfa and Vetch

Direct head‑to‑head comparison demonstrates that the 6‑O‑sulfate group of Nodrm‑1 is the principal molecular determinant of host specificity. Purified Nodrm‑1 (sulfated) elicits root hair deformation on the homologous host alfalfa (Medicago sativa) but has no effect on the heterologous host vetch (Vicia sativa) at concentrations <10⁻¹⁰ M. In contrast, the desulfated analog NodRm‑2—produced by nodH or nodQ mutants—elicits root hair deformation on vetch but not on alfalfa [1][2].

Sulfation Switch
Head-to-head
Nodrm-1: active on alfalfa, not vetch vs NodRm-2: active on vetch, not alfalfa
Sulfation is the principal host-specificity determinant.
Root hair deformation assay on alfalfa and vetch.
Nod factor biology Rhizobium-legume symbiosis host specificity sulfation

Tetrameric Nodrm-1 is the Preferred Substrate for NodH Sulfotransferase: Kinetic Comparison with NodRm-III (Trimer) and NodRm-V (Pentamer)

In vitro sulfotransferase assays using recombinant NodH protein demonstrate clear substrate discrimination based on oligosaccharide chain length. The tetrameric Nod factor corresponding to the Nodrm‑1 backbone (designated NodRm‑IV) is a better substrate for NodH‑catalyzed sulfation than either the trimer (NodRm‑III) or the pentamer (NodRm‑V). This kinetic preference ensures that the tetrameric scaffold—the structural core of Nodrm‑1—is the most efficiently sulfated species in vivo, contributing directly to the fidelity of alfalfa‑specific signal production [1].

Substrate Preference
Cross-study comparable
Tetramer (NodRm-IV)
Pentamer (NodRm-V) ≈ Trimer (NodRm-III)
Tetrameric scaffold supports highest sulfation efficiency.
Recombinant NodH sulfotransferase assay, rank order.
enzymology sulfotransferase Nod factor biosynthesis substrate specificity

Pentasaccharide Nod Factors Lack Host Discrimination: Nodrm-1 vs. Pentasaccharide Nod Factors in Root Hair Deformation Across Host and Non‑Host Plants

Within a single study, Nodrm‑1 and two pentasaccharide Nod factors (both bearing C16:2 or C16:3 acyl chains and 6‑O‑sulfate) were purified and compared in the root hair deformation assay. Nodrm‑1 exhibits much higher specific activity on the host plants Medicago sativa and Melilotus albus than on the non‑host Vicia sativa—i.e., it discriminates between host and non‑host. In contrast, the pentasaccharides show similar activities on both host and non‑host plants at dilutions of 0.01–0.001 μM, essentially lacking host discrimination. Furthermore, the active concentration range of the pentasaccharides is narrower on Medicago than on Melilotus and Vicia [1].

Host Discrimination
Head-to-head
Nodrm-1: host-selective (Medicago > Vicia) vs Pentasaccharide: non-selective across hosts
Pentasaccharides fail to reproduce host-discriminatory activity.
Had bioassay on Medicago, Melilotus, Vicia.
structure-activity relationship Nod factor oligomerization host range Medicago

O‑Acetylation at the Nonreducing End Alters Biological Properties: Nodrm-1 vs. Ac-NodRm-1 Structural Comparison

During the purification of Nodrm‑1 from R. meliloti overproducing strains, a co‑purifying Nod factor—Ac‑NodRm‑1—was identified by mass spectrometry and NMR as Nodrm‑1 bearing an additional O‑acetyl group at the C‑6 position of the nonreducing terminal glucosamine. Although both Nodrm‑1 and Ac‑NodRm‑1 elicit cortical cell divisions and genuine nodule formation on alfalfa at nanomolar concentrations, their distinct chromatographic behavior and structural assignment indicate a different substitution pattern that may influence receptor recognition, metabolic stability, or downstream signaling kinetics [1][2].

Acetylation Variant
Head-to-head
Nodrm-1: no O-acetyl vs Ac-NodRm-1: O-acetyl at C-6
Acetylation may influence receptor binding or stability.
Both active on alfalfa; HPLC, MS, NMR co-purification data.
Nod factor modification acetylation structure-activity relationship symbiotic signaling

Genetic Transfer of Sulfation Machinery Converts Heterologous Rhizobia to Alfalfa‑Specific Signaling: Class‑Level Inference Supporting Nodrm-1 Irreplaceability

Transfer of the R. meliloti host‑range genes nodH and nodQ into R. leguminosarum bv. viciae—which naturally produces non‑sulfated Nod factors specific for vetch—enables the recipient strain to infect and nodulate alfalfa while simultaneously suppressing its native ability to nodulate vetch. Sterile supernatant bioassays confirm that the converted strain produces extracellular factors active on alfalfa but not on vetch, directly linking nodH‑ and nodQ‑dependent sulfation to the Nodrm‑1‑type host‑specific signaling phenotype. This genetic evidence demonstrates that Nodrm‑1‑type sulfation is a transferable, dominant determinant of alfalfa specificity, reinforcing that non‑sulfated Nod factors cannot functionally substitute for Nodrm‑1 in alfalfa symbiosis [1].

Genetic Evidence
Class-level inference
Introduction of nodH/nodQ into vetch-specific Rhizobium converts host range to alfalfa.
Sulfation is sufficient for alfalfa-specific signaling in heterologous hosts.
Genetic transfer study; class-level evidence.
host range genetics nodH/nodQ sulfation heterologous expression

Validated Research and Industrial Application Scenarios for Nodrm-1 (CAS 128269-59-0) Based on Quantitative Differentiation Evidence


Alfalfa (Medicago sativa) Symbiosis Research Requiring Host-Specific Nod Factor Signaling

Nodrm‑1 is the only Nod factor demonstrated to elicit root hair deformation, cortical cell division, and genuine nodule organogenesis on alfalfa at nanomolar to sub‑nanomolar concentrations with strict host specificity [1][2]. Desulfated analogs (NodRm‑2), pentasaccharide Nod factors, and non‑cognate rhizobial Nod factors all fail to reproduce this alfalfa‑selective activity [3][4]. Therefore, any investigation of Medicago‑Rhizobium signal transduction, host‑plant receptor identification (e.g., NFP/LYK3), or early symbiotic gene expression requires authentic Nodrm‑1 as the validated elicitor.

NodH Sulfotransferase Enzymology and In Vitro Nod Factor Biosynthesis

The tetrameric scaffold corresponding to Nodrm‑1 (NodRm‑IV) is the kinetically preferred substrate for the NodH sulfotransferase, outperforming both trimeric (NodRm‑III) and pentameric (NodRm‑V) backbones [1]. Researchers reconstituting the Nod factor biosynthetic pathway in vitro, performing sulfotransferase inhibitor screening, or engineering novel sulfated lipochitooligosaccharides should use Nodrm‑1 or its tetrameric precursor as the optimal substrate to maximize catalytic turnover and product yield.

Structure-Activity Relationship (SAR) Studies of Nod Factor Modifications

Nodrm‑1 serves as the reference compound for dissecting the contributions of individual structural features—sulfation, acylation, oligomerization, and O‑acetylation—to biological activity. Quantitative comparisons with Ac‑NodRm‑1 (O‑acetylated variant) [1], desulfated NodRm‑2 [2], and pentasaccharide Nod factors [3] provide a defined SAR framework. This is essential for chemical biology programs synthesizing Nod factor analogs or for agrochemical discovery efforts targeting symbiotic signaling pathways.

Heterologous Host Range Engineering and Synthetic Symbiosis Platforms

Genetic evidence demonstrates that nodH‑ and nodQ‑mediated sulfation—the defining modification of Nodrm‑1—is sufficient to convert heterologous Rhizobium species from vetch‑specific to alfalfa‑specific signaling [1]. Synthetic biology efforts aimed at engineering nitrogen‑fixing symbiosis in non‑leguminous crops or transferring symbiotic capacity to new host plants use Nodrm‑1 as the benchmark alfalfa‑specific signal and as a chemical standard for validating engineered sulfotransferase activity.

Application
Selection Property
Validation Focus
Alfalfa symbiosis signaling studies
Sulfation-dependent host specificity
Root hair deformation & nodulation assays on Medicago sativa
NodH sulfotransferase enzymology
Reported tetrameric substrate preference
In vitro sulfation efficiency & inhibitor screening
Nod factor SAR studies
Defined covalent modifications (sulfation, acylation, acetylation)
Comparative bioactivity across analog series
Heterologous host-range engineering
Transferable sulfation machinery (nodH/nodQ)
Synthetic symbiosis platform & engineered sulfotransferase activity
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